molecular formula C11H12BrNO B1387705 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 869952-70-5

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1387705
CAS No.: 869952-70-5
M. Wt: 254.12 g/mol
InChI Key: OPGXKDWGYYBIQB-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 869952-70-5) is a brominated benzaldehyde derivative featuring a pyrrolidine substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol and a purity of ≥95% . This compound is described as a versatile small-molecule scaffold for laboratory use, particularly in medicinal chemistry and drug discovery. However, commercial availability has been discontinued across all batch sizes (1g to 2500mg), limiting its current accessibility .

The pyrrolidine group introduces steric bulk and basicity, which may enhance solubility or receptor-binding affinity in biological systems.

Properties

IUPAC Name

3-bromo-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGXKDWGYYBIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Substituent Effects: Pyrrolidine vs. Other Amine Groups

The nature of the amine substituent on the benzaldehyde scaffold significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Conditions
4-Morpholinobenzaldehyde C₁₁H₁₃NO₂ 191.23 Anti-inflammatory agents Reflux in acetic acid (3–5 h)
4-(Piperazin-1-yl)benzaldehyde C₁₁H₁₅N₂O 191.25 Multitarget drug synthesis Not specified
4-Piperidobenzaldehyde C₁₂H₁₅NO 189.25 Analgesic and anti-inflammatory Reflux with hydrazides

Key Findings :

  • Pyrrolidine vs. Morpholine/Piperazine : The pyrrolidine ring (5-membered, saturated) offers distinct conformational flexibility compared to morpholine (6-membered, oxygen-containing) or piperazine (6-membered, two nitrogen atoms). These differences impact electronic properties and hydrogen-bonding capabilities, which are critical for target engagement in drug design .
  • Biological Activity: Analogs like 4-morpholinobenzaldehyde and 4-piperidobenzaldehyde have demonstrated anti-inflammatory and analgesic activities in preclinical models, suggesting that the main compound’s pyrrolidine group could similarly modulate biological pathways .

Brominated Benzaldehyde Derivatives

Bromine placement and additional functional groups further differentiate reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Highlights
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Chemical intermediate Safety hazards noted (skin/eye irritation)
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde C₁₀H₈BrO₂ 257.08 Dihydropyridine synthesis 70°C, 15 h with ethyl acetoacetate

Key Findings :

  • Bromine Position : The main compound’s bromine at the 3-position (meta to aldehyde) contrasts with 4-(bromomethyl)benzaldehyde’s bromomethyl group at the 4-position. This affects electrophilic substitution patterns and steric interactions in downstream reactions.
  • Functional Group Synergy : The prop-2-yn-1-yloxy group in 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde enables click chemistry applications, whereas the pyrrolidine group in the main compound may favor interactions with amine-binding receptors .

Biological Activity

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

This compound exhibits notable interactions with several enzymes and proteins, particularly lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in histone modification and gene expression regulation. The compound's bromine atom enhances binding affinity through halogen bonding, while the pyrrolidine moiety contributes to stable complex formation with biomolecules.

Table 1: Interaction with Key Enzymes

Enzyme Interaction Type Biological Relevance
LSD1InhibitionAlters histone methylation and gene expression
OxidoreductasesModulationAffects metabolic pathways
TransferasesInteractionInfluences various biochemical reactions

Cellular Effects

The compound has been shown to influence several cellular processes, including cell signaling pathways related to proliferation and differentiation. Its interaction with LSD1 leads to the accumulation of methyl marks on histone proteins, which subsequently alters gene expression patterns associated with these processes.

Case Study: In Vitro Evaluation

In a study assessing the cellular impact of this compound, various cancer cell lines were treated with the compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231) at IC50 values ranging from 0.08 to 0.12 mM, demonstrating its potential as an anticancer agent .

Molecular Mechanisms

At the molecular level, the primary mechanism of action for this compound involves the inhibition of LSD1. This inhibition results in increased levels of histone methylation, which can lead to altered transcriptional activity of genes involved in critical cellular functions.

Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications in cancer treatment. Its ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for further drug development.

Table 2: Summary of Therapeutic Potential

Application Area Potential Benefits
OncologyInhibition of tumor cell proliferation
NeurologyPossible modulation of neurodegenerative pathways
Metabolic DisordersInfluence on metabolic enzyme activity

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde?

Answer:
The synthesis typically involves multi-step protocols, including bromination and formylation. A common approach starts with brominating a pyrrolidine-substituted benzene precursor using agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to minimize side reactions . Subsequent formylation may employ the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group. Protective groups, such as tert-butoxycarbonyl (Boc), are often used to shield reactive amines during bromination . Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for bromination; DMF for formylation.
  • Temperature control : Low temperatures (−10°C to 25°C) to prevent over-bromination.
  • Yield optimization : Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from impurities, solvent effects, or dynamic conformational changes. To address this:

  • Cross-validate with HRMS : Confirm molecular integrity using high-resolution mass spectrometry (e.g., ESI-HRMS, as in , which reported m/z 428.2328 [M+H]+ for a related bisamide derivative) .
  • Compare with crystallographic data : Use X-ray structures (e.g., single-crystal parameters in : a = 8.1726 Å, b = 7.1419 Å, space group P21/n) to verify bond angles and torsional conformations .
  • Purity checks : Employ HPLC (≥95% purity threshold) to rule out contaminants, as done for biamide derivatives in .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
A combination of analytical methods is required:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. For example, pyrrolidine protons typically resonate at δ 1.93–3.45 ppm () .
  • HRMS : Verify molecular weight (e.g., calculated m/z 253.02 for 3-Bromo-4-(trifluoromethyl)benzaldehyde in ) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., reported β = 100.376° for a nitro-substituted analog) .
  • GC-MS/HPLC : Monitor reaction progress and purity (e.g., 99.5% conversion in styrene oxidation studies, ) .

Advanced: How does this compound modulate biological targets such as the Smad2/3 pathway?

Answer:
Derivatives of this compound inhibit epithelial-mesenchymal transition (EMT) by targeting TGF-β1-induced Smad2/3 phosphorylation. For example:

  • Mechanism : The aldehyde group interacts with cysteine residues in Smad proteins, disrupting their activation. Pyrrolidine substituents enhance solubility and membrane permeability .
  • Experimental validation : Use Western blotting to quantify reduced phospho-Smad2/3 levels in fibrotic cell models (e.g., NIH/3T3 fibroblasts) .
  • Structure-activity relationship (SAR) : Modifying the bromine position or substituting pyrrolidine with piperidine alters potency ( highlights nitrobenzyl derivatives for enhanced activity) .

Advanced: How can selectivity challenges in bromination reactions be addressed during synthesis?

Answer:
Competing bromination at undesired positions (e.g., ortho vs. para) can be mitigated by:

  • Directing groups : Use electron-donating groups (e.g., pyrrolidine) to orient bromine to the meta position ( achieved 92% yield for 3-Bromo-4-(dimethylamino)benzaldehyde using hypervalent iodine reagents) .
  • Mild brominating agents : Bis(trifluoroacetoxy)iodobenzene (BTI) with trimethylsilyl bromide (TMSBr) minimizes over-reaction () .
  • Computational modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific toxicological data are limited ( notes incomplete studies), general precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( recommends 15-minute flushing for spills) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aldehydes/bromine vapors.
  • Waste disposal : Neutralize brominated by-products with sodium thiosulfate before disposal .

Advanced: What strategies optimize the compound’s stability during storage and reactions?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation ( ) .
  • Stabilizers : Add radical scavengers (e.g., BHT) to bromination reactions to inhibit radical side reactions.
  • Light sensitivity : Use amber glassware; UV-Vis studies in showed benzaldehyde degradation under prolonged UV exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
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3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

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